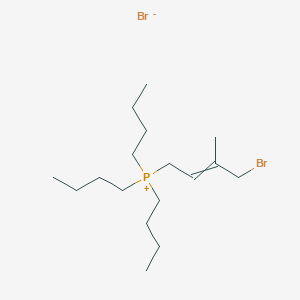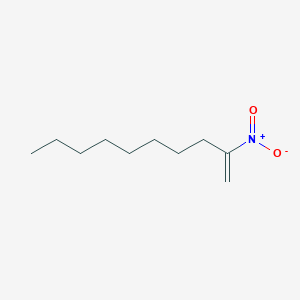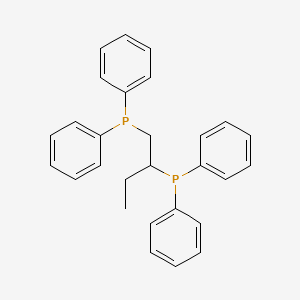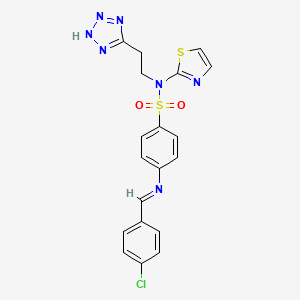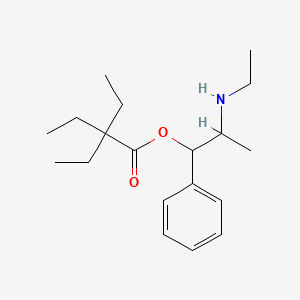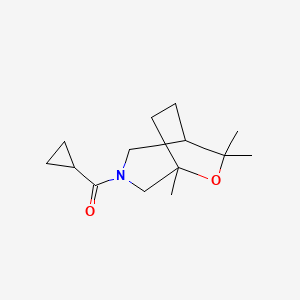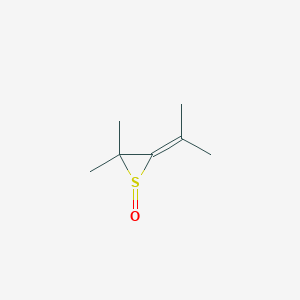
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C19H11NO2. It is a derivative of naphthalene, characterized by the presence of methoxy and phenyl groups along with two cyano groups at the 2 and 3 positions of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes electrophilic aromatic substitution to introduce the methoxy and phenyl groups. The cyano groups are then introduced through a nucleophilic substitution reaction using suitable cyanating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in π-π interactions, while the cyano groups can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- 1-Methoxy-2-phenylnaphthalene-3,4-dicarbonitrile
- 1-Methoxy-3-phenylnaphthalene-2,4-dicarbonitrile
- 1-Methoxy-4-phenylnaphthalene-2,5-dicarbonitrile
Uniqueness: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Número CAS |
79781-46-7 |
|---|---|
Fórmula molecular |
C19H12N2O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1-methoxy-4-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c1-22-19-15-10-6-5-9-14(15)18(13-7-3-2-4-8-13)16(11-20)17(19)12-21/h2-10H,1H3 |
Clave InChI |
VLKMSCNPIPAWJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


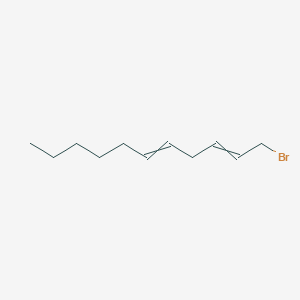
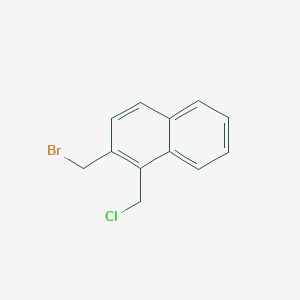
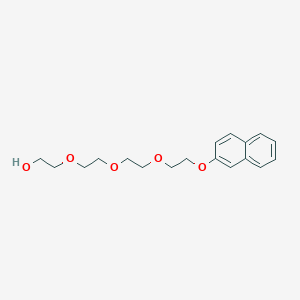
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
